8-[(2-Methylpropan-2-yl)oxycarbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid
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Overview
Description
The compound “8-[(2-Methylpropan-2-yl)oxycarbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid” is a chemical compound with a unique structure. It is part of the family of tropane alkaloids, which display a wide array of interesting biological activities . Its unique structure allows for diverse applications, such as drug development and catalysis.
Synthesis Analysis
The synthesis of this compound has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of this compound . The crystal structures of related hydroxycarboxylic acid derivatives highlight the impact of molecule conformation on the formation of supramolecular structures.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and require precise control over the stereochemistry . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture .Scientific Research Applications
Synthesis Techniques and Reactions
The molecule 8-[(2-Methylpropan-2-yl)oxycarbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid, due to its complex structure, is involved in various synthetic techniques and reactions. For instance, 1,4-Diazabicyclo[2.2.2]octane (DABCO) has been shown to be an effective reagent for decarboxylative acylation of carboxylic acids with carbamic chlorides or alkyl carbonochloridates, facilitating the synthesis of α-keto (or α,β-unsaturated) amides and esters in good to excellent yields in the absence of metal catalysts. This process is significant for the synthesis of compounds with potential pharmaceutical applications, including those related to the molecule (Zhang et al., 2017).
Catalytic Asymmetric Synthesis
Catalytic asymmetric synthesis represents another area of scientific research where related molecules are utilized. For example, catalytic asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives has been achieved through [3+2]-cycloaddition of platinum-containing carbonyl ylides with vinyl ethers, providing a method to obtain synthetically useful derivatives mostly in over 90% ee's, indicating high enantioselectivity (Ishida et al., 2010).
Potential Therapeutic Applications
Research into diazabicyclooctanes, such as the one , extends into therapeutic applications as well. A study on the synthesis of 3,8-diazabicyclo[3.2.1]octanes reports their potential activity as antiparkinson agents. This research illustrates the versatility of diazabicyclooctanes in synthesizing compounds similar to known drugs with potentially improved efficacy or reduced side effects (Occelli et al., 1977).
Solid Phase Synthesis and Functionalization
Furthermore, solid-phase azomethine ylide cycloaddition has been utilized for the synthesis of a series of 1,5-diazabicyclo[3.3.0]octane-2-carboxylic acids. This method enables the synthesis of diverse molecules based on a highly functionalized rigid template, demonstrating the potential of such structures in the development of novel compounds with specific functions (Bicknell & Hird, 1996).
Future Directions
Given the interesting biological activities of tropane alkaloids and the unique structure of this compound, future research may focus on further exploring its potential applications, particularly in drug development and catalysis. The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold also presents interesting opportunities for future research .
properties
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-11(2,3)18-10(17)14-8-4-5-12(14,9(15)16)7-13-6-8/h8,13H,4-7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQDSTONXOPCPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1(CNC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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